molecular formula C7H7NO4 B1580935 3,4,5-Trihydroxybenzamide CAS No. 618-73-5

3,4,5-Trihydroxybenzamide

Cat. No. B1580935
CAS RN: 618-73-5
M. Wt: 169.13 g/mol
InChI Key: RBQIPEJXQPQFJX-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxybenzamide, also known as Gallamide, is a phenolic antioxidant . It has the molecular formula (HO)3C6H2C(O)NH2 and a molecular weight of 169.13 .


Synthesis Analysis

3,4,5-Trihydroxybenzamide (THB) has been shown to inhibit the synthesis of prostaglandin J2 . It has also been used as a guest molecule to decorate graphene hydrogel (rGO1), acting as a spacer to prevent the rGO sheet from aggregation .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trihydroxybenzamide consists of a benzamide core with three hydroxyl groups attached to the benzene ring .


Chemical Reactions Analysis

3,4,5-Trihydroxybenzamide has been shown to inhibit the uptake of fatty acids in rat liver cells by blocking fatty acid binding proteins .


Physical And Chemical Properties Analysis

3,4,5-Trihydroxybenzamide is a powder or crystal with a melting point of 224-229°C (dec.) (lit.) . It is stored at room temperature .

Scientific Research Applications

HIV-1 Integrase Inhibition

3,4,5-Trihydroxybenzamide shows promising results as a potential inhibitor of HIV-1 integrase, an enzyme crucial for the replication of the HIV-1 virus. Yang et al. (2010) found that derivatives of 3,4,5-trihydroxylated aromatic compounds, including 3,4,5-trihydroxybenzamide, demonstrated good inhibition of HIV-1 integrase (Yang et al., 2010).

Antioxidant Activity

3,4,5-Trihydroxybenzamide derivatives have been studied for their potential as antioxidants. Jovanović et al. (2020) explored the electrochemical oxidation of compounds including N-(4-aminophenyl)-3,4,5-trihydroxybenzamide, suggesting their capacity as powerful antioxidants in scavenging free radicals (Jovanović et al., 2020).

Antitumor Activity

The derivative Trimidox, a variant of 3,4,5-trihydroxybenzamide, exhibits significant antitumor activity. Szekeres et al. (2004) reported that Trimidox is a potent inhibitor of ribonucleotide reductase, showing promising results in the chemotherapy of cancer (Szekeres et al., 2004).

Carbonic Anhydrase Inhibition

Compounds including trihydroxybenzamide have been examined for their inhibitory effects on carbonic anhydrase isozymes. Gokcen et al. (2016) researched various sulfonamide derivatives, finding them active against carbonic anhydrase I and II (Gokcen et al., 2016).

Lactoperoxidase Inhibition

Secondary sulfonamides incorporating trihydroxybenzamide have been synthesized and examined for their efficacy as lactoperoxidase inhibitors. Köksal et al. (2017) found that these derivatives are effective inhibitors, contributing to potential antibacterial applications (Köksal et al., 2017).

Photoelectrochemical Analysis

A method for the determination of 3,4,5-trihydroxybenzoic acid, closely related to 3,4,5-trihydroxybenzamide, using a photoelectrochemical platform was developed. Lima et al. (2022) demonstrated its application in the analysis of antioxidants in various samples, highlighting its potential in analytical chemistry (Lima et al., 2022).

Molecular Structure and Properties

Studies on the molecular structure and properties of compounds related to 3,4,5-trihydroxybenzamide have been conducted. Zhao et al. (2011) analyzed anhydrous 3,4,5-trihydroxybenzoic acid, providing insights into the structural characteristics of similar compounds (Zhao et al., 2011).

Safety And Hazards

3,4,5-Trihydroxybenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

3,4,5-Trihydroxybenzamide has been used as a guest molecule to decorate graphene hydrogel (rGO1) in the creation of an organic molecular electrode (OME). This could have potential applications in the development of all-carbon asymmetric supercapacitors .

properties

IUPAC Name

3,4,5-trihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,9-11H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQIPEJXQPQFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210802
Record name 3,4,5-Trihydroxybenzamide
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trihydroxybenzamide

CAS RN

618-73-5
Record name 3,4,5-Trihydroxybenzamide
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Record name 3,4,5-Trihydroxybenzamide
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Record name Gallamide
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Record name 3,4,5-Trihydroxybenzamide
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Record name 3,4,5-trihydroxybenzamide
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Synthesis routes and methods

Procedure details

Namely, gallic acid is converted into 3,4,5-triacetoxybenzoic acid by reacting with acetic anhydride or acetic acid chloride in the presence of a base such as NaOH (J. Chem. Soc., 2495 (1931)), Na2CO3, pyridine or so on and, further, converted into the corresponding acid chloride by reacting with thionyl chloride or phosphorus trichloride. The thus-obtained 3,4,5-triacetoxybenzoic acid chloride was made to react with an appropriate amine in the presence of a base such as pyridine, triethylamine or the like. Thereafter, the reaction product is treated with sodium acetate, sodium hydroxide or hydrochloric acid in methanol or ethanol to produce an intended gallic acid amide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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